3-Methyl-4-[2-(1,3,4-thiadiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
3-Methyl-4-[2-(1,3,4-thiadiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound, which includes a thiadiazole ring, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-Methyl-4-[2-(1,3,4-thiadiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of hydrazonoyl halides with thiadiazole derivatives . One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
3-Methyl-4-[2-(1,3,4-thiadiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiadiazole derivatives .
Scientific Research Applications
3-Methyl-4-[2-(1,3,4-thiadiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-4-[2-(1,3,4-thiadiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to the observed biological effects . For example, in cancer cells, the compound may inhibit key enzymes involved in cell proliferation, leading to cell death .
Comparison with Similar Compounds
3-Methyl-4-[2-(1,3,4-thiadiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
2-Amino-1,3,4-thiadiazole: This compound is another thiadiazole derivative with significant antimicrobial activity.
Imidazole derivatives: These compounds have a similar heterocyclic structure and are known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and biological activities .
Properties
CAS No. |
919089-95-5 |
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Molecular Formula |
C9H8N4OS |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
3-methyl-4-(1,3,4-thiadiazol-2-yldiazenyl)phenol |
InChI |
InChI=1S/C9H8N4OS/c1-6-4-7(14)2-3-8(6)11-13-9-12-10-5-15-9/h2-5,14H,1H3 |
InChI Key |
KYUKTGHNZDTUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N=NC2=NN=CS2 |
Origin of Product |
United States |
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